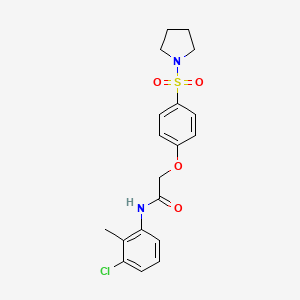
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as EOAN or ethyl oxadiazole aniline nitro.
Mecanismo De Acción
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It may also interfere with the function of certain proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is that it is relatively easy to synthesize and purify. It also has potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Direcciones Futuras
There are many potential future directions for research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline. Some possible areas of investigation include:
1. Further studies on its anti-inflammatory and anti-cancer properties, including in vivo studies in animal models and clinical trials in humans.
2. Investigation of its potential as a pesticide, including studies on its efficacy and environmental impact.
3. Exploration of its potential as a dye or pigment, including studies on its color properties and stability.
4. Studies on its mechanism of action, including identification of its molecular targets and signaling pathways.
5. Investigation of its potential side effects and toxicity, including studies on its effects on different organ systems and its potential for drug interactions.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it has been studied for its anti-inflammatory and anti-cancer properties, as well as its potential as a pesticide and dye. However, more research is needed to fully understand its mechanism of action, potential side effects and toxicity, and other potential applications.
Métodos De Síntesis
The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves the reaction of ethyl 2-amino-3-(2-methoxybenzyl)-1,2,4-oxadiazole-5-carboxylate with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or methanol, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been investigated as a potential pesticide. In industry, it has been explored for its potential use as a dye or pigment.
Propiedades
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(2-methoxyphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-17-20-18(26-21-17)12-8-9-14(15(10-12)22(23)24)19-11-13-6-4-5-7-16(13)25-2/h4-10,19H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXWEFFKFYYBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)